molecular formula C16H19BrF3NO2 B8158645 [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester

[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester

Cat. No.: B8158645
M. Wt: 394.23 g/mol
InChI Key: RFKDHMVUZKAQTG-UHFFFAOYSA-N
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Description

[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.

    Alkylation: The formation of the but-3-enyl chain.

    Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-Bromo-5-(trifluoromethyl)phenyl]methanol
  • 2-Bromo-5-(tert-butyl)benzaldehyde

Uniqueness

What sets [1-(2-Bromo-5-trifluoromethylphenyl)-but-3-enyl]-carbamic acid tert-butyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-[1-[2-bromo-5-(trifluoromethyl)phenyl]but-3-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrF3NO2/c1-5-6-13(21-14(22)23-15(2,3)4)11-9-10(16(18,19)20)7-8-12(11)17/h5,7-9,13H,1,6H2,2-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKDHMVUZKAQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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